(3-Bromoquinolin-6-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromoquinolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOMMVHVPHQZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromoquinolin 6 Yl Methanol
Established Synthetic Pathways: A Critical Review
Established methods for the synthesis of the quinoline (B57606) scaffold, which forms the backbone of (3-Bromoquinolin-6-yl)methanol, are well-documented in organic chemistry. These classical methods, though robust, often involve harsh reaction conditions and the use of hazardous materials. The primary approach would involve the initial synthesis of a substituted quinoline precursor, which can then be converted to the target molecule.
A common strategy begins with the synthesis of a quinoline ring system bearing appropriate substituents that can be chemically transformed into the final product. For instance, a plausible route could start from a suitably substituted aniline (B41778) and a carbonyl compound through well-known reactions like the Doebner-von Miller or Combes synthesis. Following the formation of the quinoline core, subsequent bromination at the 3-position and conversion of a substituent at the 6-position (such as a methyl or carboxyl group) would lead to this compound.
The table below outlines a hypothetical multi-step synthesis based on established transformations, providing a conceptual framework for the production of this compound.
| Step | Reaction | Key Reagents | Typical Conditions | Anticipated Yield (%) |
| 1 | Skraup-Doebner-Von Miller reaction | p-Toluidine, Glycerol, Sulfuric acid, Oxidizing agent | Heat | 60-70 |
| 2 | Bromination | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | Reflux | 75-85 |
| 3 | Oxidation of methyl group | Potassium permanganate | Heat, Alkaline conditions | 50-60 |
| 4 | Reduction of carboxylic acid | Lithium aluminum hydride | Anhydrous THF, 0 °C to rt | 80-90 |
Reductive Transformation of 3-Bromoquinoline-6-carboxylic Acid
A key step in a likely synthetic route to this compound is the reduction of the corresponding carboxylic acid, 3-Bromoquinoline-6-carboxylic acid. This transformation is a standard procedure in organic synthesis, and several reagents are available to achieve this conversion with high efficiency.
The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the bromo-substituted quinoline ring. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive hydride reagent.
Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), offer a milder option for the reduction of carboxylic acids. These reagents are known for their high selectivity towards carboxylic acids in the presence of other reducible functional groups.
A comparative overview of potential reducing agents is presented in the table below:
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Key Advantages |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to Room Temp | 2-4 | High reactivity and yield |
| Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 to Room Temp | 3-6 | High selectivity for carboxylic acids |
| Sodium borohydride/Iodine | Tetrahydrofuran (THF) | Room Temp | 6-12 | Milder conditions, good functional group tolerance |
Emerging and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemical manufacturing. For the synthesis of quinoline derivatives like this compound, these "green" approaches focus on minimizing waste, reducing energy consumption, and using less hazardous substances.
One promising area is the use of catalytic systems that can facilitate the synthesis under milder conditions and with higher atom economy. For instance, metal-catalyzed C-H activation and functionalization reactions are being explored for the direct synthesis of substituted quinolines, potentially shortening the number of synthetic steps required.
Furthermore, the reduction of carboxylic acids is also seeing the development of greener alternatives. Catalytic hydrogenation, using molecular hydrogen as the reductant and a heterogeneous catalyst, represents a more sustainable option compared to the use of stoichiometric metal hydride reagents. These methods generate water as the only byproduct, significantly reducing the environmental impact. Research is also being conducted into biocatalytic reductions, which employ enzymes to carry out the transformation in aqueous media under mild conditions.
Process Development and Scalability Considerations
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, scalability would be a key focus of process development.
A scalable synthesis of halo quinolin-2(1H)-ones has been developed, which could be adapted for the production of precursors to this compound. This two-step process involves the acylation of a halogenated aniline derivative followed by a cyclization reaction in sulfuric acid, with successful scale-up to 800g demonstrated for one example acs.org. Continuous flow synthesis is another technology that offers significant advantages for scaling up chemical reactions. A continuous photochemical process for the synthesis of quinolines has been reported with throughputs of over one gram per hour, highlighting the potential for efficient and scalable production vapourtec.comresearchgate.net.
For the reductive transformation of 3-Bromoquinoline-6-carboxylic acid, the choice of reducing agent has significant implications for scalability. While lithium aluminum hydride is highly effective, its pyrophoric nature presents safety challenges on a large scale. Borane reagents, while safer, can be more expensive. Catalytic hydrogenation, although requiring specialized high-pressure equipment, can be a more cost-effective and safer option for large-scale production.
The following table summarizes key considerations for the process development and scalability of the synthesis of this compound.
| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |
| Reagent Selection | High reactivity and yield are prioritized (e.g., LiAlH₄). | Safety, cost, and waste are primary concerns (e.g., catalytic hydrogenation). | Hazard analysis of reagents, cost of goods, and waste stream management. |
| Solvent Usage | Anhydrous ethereal solvents are common. | Minimization of volatile and hazardous solvents; exploration of greener alternatives. | Solvent recovery and recycling, process safety management. |
| Reaction Monitoring | Thin-layer chromatography (TLC), Nuclear magnetic resonance (NMR). | In-line process analytical technology (PAT) for real-time monitoring. | Development of robust analytical methods for process control. |
| Purification | Column chromatography. | Crystallization, distillation. | Development of efficient and scalable purification protocols to ensure high purity. |
Elucidation of Chemical Transformations and Reaction Pathways of 3 Bromoquinolin 6 Yl Methanol
Reactivity Profiling of the Bromine Moiety
The bromine atom at the C-3 position of the quinoline (B57606) ring is a versatile handle for introducing molecular complexity. Its reactivity is characteristic of an aryl halide, enabling participation in nucleophilic substitution and a variety of metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The direct displacement of the bromine atom on the quinoline ring by a nucleophile via a Nucleophilic Aromatic Substitution (SNAr) mechanism is challenging due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack.
A viable pathway for achieving nucleophilic substitution involves the initial activation of the quinoline ring. For instance, nitration of bromoquinolines can introduce a strongly electron-withdrawing nitro group, which significantly facilitates subsequent SNAr reactions. In a related study on 6-bromoquinoline, nitration yielded 6-bromo-5-nitroquinoline. This activated intermediate was then successfully reacted with cyclic amine nucleophiles such as morpholine and piperazine, displacing the bromine atom to form the corresponding 6-aminoquinoline derivatives semanticscholar.org. This strategy highlights a powerful, indirect method for achieving nucleophilic substitution on the bromoquinoline core, a pathway that is applicable to (3-Bromoquinolin-6-yl)methanol following a similar activation step.
The mechanism proceeds via the addition of the nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the bromide leaving group restores the aromaticity of the ring system, yielding the final substituted product nih.gov.
Cross-Coupling Methodologies
The bromine atom at the C-3 position serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base nrochemistry.comwikipedia.org. The reaction involving 3-bromoquinoline (B21735) has been used as a model system for optimizing catalyst performance, demonstrating the viability of this position for Suzuki coupling nih.gov. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronate species and concluding with reductive elimination to yield the coupled product and regenerate the catalyst libretexts.org.
Sonogashira Coupling: This methodology enables the formation of a C(sp²)-C(sp) bond through the coupling of the aryl bromide with a terminal alkyne wikipedia.orglibretexts.org. The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which also serves as the solvent organic-chemistry.org. This reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of complex molecules. The mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide intermediate crucial for the transmetalation step libretexts.org.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene, creating a C(sp²)-C(sp²) bond organic-chemistry.orgwikipedia.org. This transformation is catalyzed by a palladium complex in the presence of a base. It offers a powerful method for the vinylation of the quinoline core at the C-3 position.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine wikipedia.orgacsgcipr.org. It has largely replaced harsher classical methods for synthesizing aryl amines. The reaction relies on a palladium catalyst and a strong, non-nucleophilic base, with the choice of phosphine (B1218219) ligand being critical for reaction efficiency wikipedia.orgyoutube.com. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination libretexts.orgorganic-chemistry.org.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts & Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | C-C (sp²-sp²) | Pd(PPh₃)₄ or Pd(OAc)₂/ligand, Base (e.g., K₂CO₃, Cs₂CO₃) |
| Sonogashira Coupling | R-C≡C-H | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃, Piperidine) |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | C-C (sp²-sp²) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., NEt₃) |
| Buchwald-Hartwig Amination | R₂NH or RNH₂ | C-N | Pd₂(dba)₃ or Pd(OAc)₂, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) |
Reductive Chemical Modifications
Reductive modification of the bromine moiety primarily involves reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) under conditions that favor C-Br bond cleavage, or through the use of hydride reagents. This reaction pathway is often considered a competing or side reaction during the hydrogenation of other functional groups on the molecule but can be utilized synthetically to produce the corresponding 6-(hydroxymethyl)quinoline.
Reactivity of the Hydroxymethyl Functional Group
The hydroxymethyl group (-CH₂OH) at the C-6 position is a primary alcohol, which imparts a distinct set of reactivities to the molecule, centering on oxidation, reduction, and derivatization through its oxygen atom.
Oxidation and Reduction Chemistry
The primary alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (CH₂Cl₂) can effectively halt the oxidation at the aldehyde stage, yielding 3-bromoquinoline-6-carbaldehyde.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 3-bromoquinoline-6-carboxylic acid.
Conversely, the hydroxymethyl group is itself the product of the reduction of either 3-bromoquinoline-6-carbaldehyde or 3-bromoquinoline-6-carboxylic acid (or its esters). This reduction can be accomplished with common hydride reagents like sodium borohydride (NaBH₄) for the aldehyde or the more powerful lithium aluminum hydride (LiAlH₄) for the acid or ester.
Derivatization via Etherification and Esterification
The hydroxyl group is a prime site for derivatization to form esters and ethers, which can alter the molecule's physical and biological properties.
Esterification: The most common method for converting the hydroxymethyl group to an ester is the Fischer esterification masterorganicchemistry.commasterorganicchemistry.com. This reaction involves treating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and product formation is favored by removing the water generated during the reaction masterorganicchemistry.com. This method allows for the synthesis of a wide variety of ester derivatives of this compound.
Etherification: The Williamson ether synthesis provides a general route to ethers from the hydroxymethyl group. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide intermediate. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether derivative.
| Transformation | Product Functional Group | Typical Reagents |
|---|---|---|
| Oxidation (mild) | Aldehyde (-CHO) | PCC, PDC |
| Oxidation (strong) | Carboxylic Acid (-COOH) | KMnO₄, H₂CrO₄ |
| Esterification | Ester (-CH₂OCOR) | R-COOH, H₂SO₄ (catalyst) |
| Etherification | Ether (-CH₂OR) | 1. NaH; 2. R-X (alkyl halide) |
Halogenation and Related Transformations
The hydroxymethyl group at the 6-position of this compound is susceptible to halogenation, a common transformation for primary alcohols. This conversion is typically achieved using standard halogenating agents, which replace the hydroxyl group with a halogen atom. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the alcohol to the corresponding 6-(chloromethyl)-3-bromoquinoline. Similarly, reagents like phosphorus tribromide (PBr₃) can be employed to synthesize 3-bromo-6-(bromomethyl)quinoline. These halogenated derivatives serve as valuable intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 6-position.
While direct further halogenation on the aromatic rings of this compound is not extensively documented, the reactivity of the quinoline nucleus suggests that under forcing conditions, additional halogenation could occur. However, the existing electron-withdrawing bromine atom at the 3-position deactivates the pyridine ring towards electrophilic attack.
Modifications of the Quinoline Heterocyclic System
The quinoline core of this compound can undergo modifications through electrophilic aromatic substitution and catalytic hydrogenation, which alter the electronic and structural properties of the molecule.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the existing substituents: the bromine atom at the 3-position and the hydroxymethyl group at the 6-position. The pyridine ring of quinoline is generally less reactive towards electrophiles than the benzene ring. The bromine atom at C-3 further deactivates the pyridine ring. The hydroxymethyl group at C-6 is a weakly activating, ortho, para-directing group. Consequently, electrophilic attack is anticipated to occur on the benzene ring, primarily at positions C-5 and C-7, which are ortho to the 6-hydroxymethyl group.
A pertinent example is the nitration of 6-bromoquinoline, which can be activated by the reaction conditions to yield 6-bromo-5-nitroquinoline semanticscholar.org. This suggests that the nitration of this compound would likely produce (3-Bromo-5-nitroquinolin-6-yl)methanol and/or (3-Bromo-7-nitroquinolin-6-yl)methanol. The exact regioselectivity would be influenced by the specific reaction conditions and the steric hindrance posed by the hydroxymethyl group.
Other electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, are also expected to follow this substitution pattern, favoring the 5- and 7-positions. However, Friedel-Crafts reactions can be challenging on deactivated rings and may require harsh conditions libretexts.orgbyjus.commasterorganicchemistry.comnih.gov.
Catalytic Hydrogenation and Ring Transformations
The quinoline ring system in this compound can be selectively reduced via catalytic hydrogenation. Typically, the pyridine ring is more susceptible to hydrogenation than the benzene ring. Studies on the hydrogenation of various bromoquinolines have demonstrated that this transformation can be achieved without the cleavage of the carbon-halogen bond, a process known as hydrodehalogenation digitellinc.comrsc.org.
Using catalysts such as platinum, palladium, or rhenium sulfides, this compound is expected to be converted to (3-Bromo-1,2,3,4-tetrahydroquinolin-6-yl)methanol digitellinc.comrsc.org. The reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, are crucial for achieving high selectivity and yield fudan.edu.cndicp.ac.cnresearchgate.net. For instance, gold nanoparticles supported on TiO₂ have been shown to effectively catalyze the chemoselective hydrogenation of functionalized quinolines under mild conditions fudan.edu.cn. The resulting tetrahydroquinoline derivatives have a more flexible, non-aromatic heterocyclic ring, which can significantly alter the biological activity of the molecule.
Complete hydrogenation of both the pyridine and benzene rings to form decahydroquinoline derivatives is also possible under more vigorous reaction conditions, though this is generally a less common transformation for substituted quinolines where selective reduction is often desired.
Strategic Derivatization and Functionalization of 3 Bromoquinolin 6 Yl Methanol
Carbon-Carbon Bond Forming Reactions for Structural Expansion
Carbon-carbon bond-forming reactions are fundamental in organic synthesis for elaborating molecular skeletons. For (3-Bromoquinolin-6-yl)methanol, the bromine atom at the 3-position serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon-based substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound. This reaction has been successfully applied to this compound to introduce heterocyclic moieties. For instance, the coupling of this compound with (4-(tert-butoxycarbonyl)piperazin-1-yl)boronic acid is used to synthesize key intermediates for pharmaceutical agents, such as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). The reaction proceeds efficiently, demonstrating the compatibility of the methanol (B129727) group with the reaction conditions.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Conditions | Product | Reference |
| This compound | (4-(tert-butoxycarbonyl)piperazin-1-yl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 90 °C, 1 h | tert-butyl 4-(6-(hydroxymethyl)quinolin-3-yl)piperazine-1-carboxylate |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This methodology has been employed in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors, starting from this compound. The reaction demonstrates high efficiency in coupling the quinoline (B57606) core with various alkynes, highlighting its utility for introducing linear, sp-hybridized carbon fragments.
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Conditions | Product | Reference |
| This compound | 2-methylbut-3-yn-2-ol | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 60 °C | 4-(6-(hydroxymethyl)quinolin-3-yl)-2-methylbut-3-yn-2-ol |
Carbon-Heteroatom Bond Forming Reactions for Diverse Functionality
The introduction of heteroatoms such as nitrogen and oxygen into the quinoline scaffold is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. The C3-bromo position of this compound is an ideal site for such transformations, primarily through palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds by coupling amines with aryl halides. This reaction is widely used in drug discovery to install amine functionalities that can serve as key pharmacophoric elements or handles for further derivatization. While specific examples starting directly from this compound are not detailed in the provided research, the reaction is a standard and predictable transformation for this substrate class. A representative reaction would involve coupling this compound with a primary or secondary amine using a palladium catalyst and a suitable phosphine (B1218219) ligand.
| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product (Representative) |
| This compound | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | (3-(Morpholino)quinolin-6-yl)methanol |
Carbon-Oxygen Coupling
Similar to C-N bond formation, palladium catalysis can be used to form carbon-oxygen bonds, producing aryl ethers. This transformation, often considered a variation of the Buchwald-Hartwig reaction, allows for the coupling of alcohols or phenols with the C3-position of the quinoline ring. This reaction further expands the range of accessible derivatives, allowing for the introduction of alkoxy or aryloxy substituents that can significantly influence molecular properties.
Scaffold Diversification Strategies
The dual functionality of this compound enables multi-step diversification strategies to generate libraries of complex molecules from a single, common intermediate. A typical and effective strategy involves a sequential functionalization approach, leveraging the regioselectivity described previously.
A powerful diversification strategy can be outlined as follows:
Primary Functionalization at C3: The process begins with a palladium-catalyzed cross-coupling reaction at the C3-bromo position. A diverse library of compounds can be created by varying the coupling partner in a Suzuki, Sonogashira, or Buchwald-Hartwig reaction. This step introduces the first point of molecular diversity.
Secondary Functionalization at C6: The resulting product, now bearing a new substituent at C3, retains the C6-methanol group. This alcohol serves as a second point for diversification. As demonstrated in the synthesis of IRAK4 inhibitors, the methanol group can be oxidized to an aldehyde. This aldehyde intermediate is highly valuable as it can undergo a wide array of subsequent reactions, including:
Reductive amination to introduce various amine substituents.
Wittig reactions to form alkenes.
Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.
Knoevenagel condensation to form new C-C bonds.
This two-step sequence—coupling at C3 followed by modification at C6—provides a robust and flexible platform for systematically exploring the chemical space around the quinoline core, making this compound a highly strategic building block for creating diverse molecular libraries.
Role of 3 Bromoquinolin 6 Yl Methanol As a Versatile Synthetic Building Block
Applications in the Construction of Complex Heterocyclic Systems
The unique arrangement of functional groups in (3-Bromoquinolin-6-yl)methanol makes it a valuable starting material for the synthesis of complex, fused heterocyclic systems. The reactivity of both the bromo and methanol (B129727) substituents can be harnessed sequentially or in tandem to construct new rings fused to the quinoline (B57606) core.
One primary strategy involves the transformation of the methanol group into a different functional entity that can participate in cyclization reactions. For instance, oxidation of the primary alcohol to an aldehyde provides an electrophilic center ripe for condensation with various bifunctional nucleophiles. This approach can lead to the formation of new heterocyclic rings annulated at the 6- and 5-positions of the quinoline nucleus.
Simultaneously, the bromine atom at the 3-position serves as a robust handle for palladium-catalyzed cross-coupling reactions. libretexts.orgwikipedia.org This allows for the introduction of a side chain which can subsequently react with a group at or near the 2-position to form another fused ring. For example, a Sonogashira coupling could introduce an alkyne, which might then undergo an intramolecular cyclization. Such strategies are pivotal in creating polycyclic aromatic systems with novel electronic and biological properties. The synthesis of heterocyclic compounds is a major focus of organic synthesis due to their wide-ranging applications in medicine and materials science. nih.govnih.gov
Precursor Chemistry for Advanced Organic Scaffolds
The concept of a molecular "scaffold" or "core" is central to modern drug discovery and materials science. A scaffold provides a rigid, three-dimensional framework upon which functional groups can be appended to interact with biological targets or to build functional materials. Quinoline derivatives are highly valued as scaffold cores due to their inherent biological activity and synthetic tractability. nih.govacs.orgacs.org
This compound is an exemplary precursor for the development of advanced organic scaffolds. Its two distinct points of reactivity allow for the directional and selective expansion of the molecular framework.
Vectorial Complexity: The bromine at C-3 and the methanol at C-6 are located on different parts of the quinoline ring system. This separation allows chemists to build out from the core in different directions, creating diverse and complex three-dimensional shapes.
Orthogonal Chemistry: The reactivity of an aryl bromide in cross-coupling reactions is chemically distinct from that of a primary alcohol. This orthogonality enables chemists to perform reactions at one site while leaving the other untouched, allowing for precise and planned synthetic sequences.
By leveraging these features, this compound can be used to generate scaffolds for various applications, from kinase inhibitors in medicinal chemistry to functional dyes in materials science. nih.govacs.org
Synthesis of Analogs and Structurally Related Compounds
The generation of analogs is crucial for structure-activity relationship (SAR) studies in drug discovery. This compound provides an excellent platform for creating a multitude of structurally related compounds through modification of its two key functional groups.
Derivatization at the 3-Position (Bromo Group) The bromine atom is readily substituted using a variety of palladium-catalyzed cross-coupling reactions. libretexts.orgwikipedia.org This allows for the introduction of a wide array of substituents, significantly altering the steric and electronic properties of the molecule.
| Reaction Type | Reagent | Group Introduced | Resulting Structure |
| Suzuki Coupling | Aryl/vinyl boronic acid | Aryl or Vinyl | 3-Aryl/vinyl-quinolin-6-yl)methanol |
| Sonogashira Coupling | Terminal alkyne | Alkynyl | (3-Alkynylquinolin-6-yl)methanol |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino (NR₂) | (3-(Dialkylamino)quinolin-6-yl)methanol |
| Stille Coupling | Organostannane | Alkyl, Aryl, Vinyl | (3-Substituted-quinolin-6-yl)methanol |
| Heck Coupling | Alkene | Alkenyl | (3-Alkenylquinolin-6-yl)methanol |
Derivatization at the 6-Position (Methanol Group) The primary alcohol is a versatile functional group that can be transformed through several common organic reactions. researchgate.net Methanol itself can be used as a C1 building block in various organic transformations. springernature.com
| Reaction Type | Reagent(s) | Resulting Functional Group | Product Class |
| Oxidation | PCC, DMP, etc. | Aldehyde (-CHO) | 3-Bromoquinoline-6-carbaldehyde |
| Oxidation (Stronger) | KMnO₄, Jones reagent | Carboxylic Acid (-COOH) | 3-Bromoquinoline-6-carboxylic acid |
| Etherification | NaH, then Alkyl Halide (R-X) | Ether (-CH₂OR) | 3-Bromo-6-(alkoxymethyl)quinoline |
| Esterification | Acyl Chloride or Carboxylic Acid | Ester (-CH₂OCOR) | (3-Bromoquinolin-6-yl)methyl ester |
| Nucleophilic Substitution | 1. TsCl, py; 2. Nu⁻ | -CH₂-Nu | 3-Bromo-6-(substituted methyl)quinoline |
Contribution to Library Synthesis and Combinatorial Chemistry
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. frontiersin.org These libraries are then screened for desired properties, particularly in drug discovery. The bifunctional nature of this compound makes it an outstanding building block for library synthesis.
By combining a set of reactions at the 3-position with another set of reactions at the 6-position, a grid or matrix of new compounds can be generated efficiently. For example, starting with this compound, a chemist could perform five different Suzuki coupling reactions (using R¹-R⁵ boronic acids) and subsequently perform five different esterification reactions (using R⁶-R¹⁰ acyl chlorides). This two-step sequence would yield a library of 5 x 5 = 25 unique compounds from a single starting scaffold.
This approach allows for the systematic exploration of the chemical space around the quinoline core, which is essential for optimizing the properties of a lead compound in medicinal chemistry. nih.gov
Mechanistic Studies and Reaction Kinetics of 3 Bromoquinolin 6 Yl Methanol Transformations
Detailed Investigations of Reaction Mechanisms
The transformations of (3-bromoquinolin-6-yl)methanol can be broadly categorized into reactions involving the bromoquinoline ring and those involving the hydroxymethyl group. The mechanisms of these reactions are influenced by the electronic properties of the quinoline (B57606) system and the interplay of the bromo and methanol (B129727) substituents.
Transformations of the Bromoquinoline Ring:
The bromoquinoline moiety is susceptible to a variety of transformations, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and electrophilic substitution. The position of the bromine atom at C-3 and the hydroxymethyl group at C-6 influences the regioselectivity and reactivity of these transformations.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitrogen atom in the quinoline ring can activate the ring towards nucleophilic attack. While the bromine at the 3-position is not as activated as halogens at the 2- or 4-positions, reactions with strong nucleophiles can still occur, potentially proceeding through an addition-elimination mechanism. The reactivity of bromoquinolines towards SNAr can be enhanced by the introduction of nitro groups, which further withdraw electron density from the ring semanticscholar.org. For instance, 5-nitro-6-bromoquinoline is highly reactive towards nucleophilic substitution semanticscholar.org.
Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 3-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and related reactions) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination. The regioselectivity of such reactions on poly-bromoquinolines can be controlled, with Sonogashira coupling, for example, showing a preference for the C-6 position over other positions in certain substrates rsc.org.
Electrophilic Bromination and Radical Dehydrogenation: In related systems like tetrahydroquinolines, N-bromosuccinimide (NBS) has been shown to mediate both electrophilic bromination and radical dehydrogenation in a one-pot reaction rsc.org. The proposed mechanism involves an initial electrophilic bromination of the electron-rich aromatic ring, followed by a radical dehydrogenation process initiated by NBS rsc.org.
Transformations of the Hydroxymethyl Group:
The primary alcohol functionality of the hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Oxidation of the Alcohol: The oxidation of alcohols, including those on heterocyclic rings, can proceed through various mechanisms depending on the oxidant used. For example, the oxidation of alcohols by Cr(VI) is proposed to involve the formation of a chromate ester intermediate, followed by a rate-determining step that can be the decomposition of a termolecular complex researchgate.net. In other systems, the oxidation mechanism is suggested to involve a direct hydride shift in the rate-determining step core.ac.uk. The reaction kinetics are often first order with respect to both the oxidant and the alcohol researchgate.netcore.ac.uk.
Quantitative Kinetic Analysis of Key Transformations
Kinetics of Nucleophilic Substitution on Quinolines:
A kinetic study on the reaction of methylsulphonyl quinolines with methoxide ion revealed high reactivity, being 40 to 100 times more reactive than the corresponding chloro-compounds rsc.org. This increased reactivity was attributed to a lower energy of activation rsc.org. Such studies highlight the influence of the leaving group on the reaction kinetics.
Kinetics of Alcohol Oxidation:
The kinetics of the oxidation of various alcohols, including those with aromatic and heterocyclic moieties, have been extensively studied.
Order of Reaction: The oxidation of primary alcohols by pyridinium chlorochromate is first order with respect to both the alcohol and the oxidant researchgate.net. Similarly, the oxidation of allyl alcohol by quinaldinium chlorochromate shows a first-order dependence on the oxidant and a fractional order with respect to the substrate orientjchem.org.
Effect of Substituents: The rate of oxidation of α-phenyl ethyl alcohols by Tl(III) is significantly influenced by substituents on the phenyl ring. A Hammett plot for this reaction gives a ρ value of -2.11, indicating the development of an electron-deficient carbon center in the transition state ias.ac.in. This suggests that electron-donating groups on the aromatic ring would accelerate the oxidation of the hydroxymethyl group in this compound.
The table below summarizes kinetic data for analogous alcohol oxidation reactions.
| Oxidant | Substrate | Order in Substrate | Order in Oxidant | Catalyst | Reference |
| Pyridinium Chlorochromate | Primary Alcohols | 1 | 1 | Acid-catalyzed | researchgate.net |
| Quinaldinium Chlorochromate | Allyl Alcohol | Fractional | 1 | - | orientjchem.org |
| Tl(III) acetate | α-phenyl ethyl alcohols | 1 | 1 | H₂SO₄ | ias.ac.in |
| Chromic Acid | Isopropyl Alcohol | 1 | 1 | 2,2'-Bipyridyl | researchgate.net |
Computational Chemistry and Molecular Modeling for Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules like this compound.
Mechanism Elucidation: DFT calculations can be employed to determine the mechanism of reactions involving quinoline derivatives. For instance, in the hydroboration of quinolines, DFT calculations have revealed that the rate-determining step is the hydride transfer from HBpin to the ketone within a magnesium-ketone adduct acs.org. Computational studies have also been used to support the proposed mechanism of exclusive C-4 electrophilic trapping in N-Boc-2-aryl-1,2-dihydroquinolines nih.gov.
Reactivity Prediction: Computational models can predict the outcome of chemical reactions before they are tested experimentally rsc.org. By calculating properties such as frontier molecular orbital energies, computational models can predict which pairs of reactants are likely to react and form desired products mit.edu. For electrophilic aromatic substitution reactions, the barrier height can be reliably predicted using Hirshfeld charges and information gain at the regioselective carbon atom researchgate.net.
Structure-Activity Relationships: Molecular modeling can provide insights into structure-activity relationships. For a series of substituted 2-arylquinoline derivatives, ADME profiling showed that the more lipophilic aromatic quinolines exhibited better cytotoxic effects against certain cancer cell lines compared to their partially saturated counterparts rsc.org.
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a definitive technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism wikipedia.org. While no specific isotopic labeling studies have been reported for this compound, the application of this technique to analogous transformations can be considered.
Deuterium (B1214612) Labeling: In the oxidation of alcohols, a primary kinetic isotope effect (KIE) is often observed when the C-H bond of the alcohol is replaced with a C-D bond. For the oxidation of ethanol by pyridinium chlorochromate, a KIE (kH/kD) of 5.71 was observed, indicating that the C-H bond is broken in the rate-determining step researchgate.net. Similarly, the oxidation of benzhydrol-α-D by Tl(III) is 6.4 times slower than the oxidation of the protio compound, supporting a mechanism where the C-H bond cleavage is rate-limiting ias.ac.in.
13C Labeling: Carbon-13 labeling can be used to follow the carbon skeleton through a reaction. This technique is particularly useful for identifying bond-making and bond-breaking steps in complex rearrangements or cyclization reactions wikipedia.org.
Radiolabeling: Isotopes such as Gallium-68 can be used to label quinoline-based compounds for diagnostic purposes in nuclear medicine mdpi.com. The labeling reaction involves the complexation of the radiometal with a chelator attached to the quinoline scaffold mdpi.com.
The application of these isotopic labeling techniques to transformations of this compound would provide unambiguous evidence for proposed reaction mechanisms, such as the pathway of oxidation of the hydroxymethyl group or the mechanism of nucleophilic substitution on the bromoquinoline ring.
Advanced Characterization Techniques for Structural and Mechanistic Insights
High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula, thereby confirming the identity of (3-Bromoquinolin-6-yl)methanol.
While specific HRMS data for this compound is not publicly available in the searched literature, the general methodology involves ionization of the sample (e.g., via electrospray ionization - ESI) and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₀H₈BrNO), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally determined value.
Table 1: Theoretical Isotopic Distribution for [C₁₀H₈BrNO+H]⁺
| Mass (m/z) | Relative Abundance (%) |
|---|---|
| 237.9862 | 100.00 |
| 239.9842 | 97.76 |
| 238.9896 | 11.16 |
This table represents a theoretical calculation and awaits experimental verification.
Furthermore, HRMS is instrumental in impurity profiling. By detecting ions of other masses present in the sample, potential impurities, such as starting materials, by-products, or degradation products, can be identified. The high mass accuracy of the technique allows for the assignment of molecular formulas to these trace components, providing crucial information for optimizing synthetic routes and ensuring the purity of the final compound.
Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and spatial arrangement of atoms in a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR techniques are essential for the complete and unambiguous structural assignment of complex molecules like this compound.
Although a complete set of 2D NMR data for this compound is not available in the reviewed literature, the application of standard techniques such as COSY, HSQC, and HMBC would be routine for its full characterization.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the quinoline (B57606) and methanol (B129727) moieties.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of proton signals to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity between different fragments of the molecule, for instance, confirming the position of the bromine and methanol substituents on the quinoline ring.
A patent document (EP 4223368 A1) provides ¹H-NMR data for a related intermediate, 3-bromoquinolin-6-yl acetate . The chemical shifts reported are: δ (ppm) 8.89 (1H, d, J=2.1Hz), 8.28 (1H, d, J=2.1Hz), 8.10 (1H, d, J=8.9Hz), 7.52-7.45 (2H, m), 2.37 (3H, s). googleapis.com This provides a reference point for the expected signals of the quinoline core in this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H2 | 8.9 - 9.1 | C2 ~150 |
| H4 | 8.2 - 8.4 | C3 ~120 (C-Br) |
| H5 | 7.9 - 8.1 | C4 ~135 |
| H7 | 7.6 - 7.8 | C4a ~128 |
| H8 | 7.4 - 7.6 | C5 ~129 |
| CH₂ | 4.8 - 5.0 | C6 ~138 (C-CH₂OH) |
| OH | Variable | C7 ~128 |
| C8 ~122 | ||
| C8a ~147 |
This table contains predicted values based on known quinoline derivatives and requires experimental confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique yields a three-dimensional model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.
To date, no publicly available crystallographic data (CIF file) for this compound has been found. If suitable single crystals of the compound were to be grown, X-ray diffraction analysis would provide invaluable data.
Table 3: Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₈BrNO |
| Formula weight | 238.08 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
This table is a template and requires experimental data from X-ray crystallographic analysis.
The resulting crystal structure would definitively confirm the substitution pattern on the quinoline ring and reveal any significant intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the material's bulk properties.
Advanced Chromatographic Methods for Purity Assessment and Isolation of Intermediates
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for assessing the purity of this compound and for the isolation of synthetic intermediates.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of a compound by separating it from any non-volatile or thermally labile impurities. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool. The sample is vaporized and separated on a GC column, and the separated components are then analyzed by a mass spectrometer. This technique is particularly useful for identifying and quantifying residual solvents or volatile by-products from the synthesis.
While specific chromatograms for this compound are not available, the general application of these techniques would be standard practice for its quality control. For instance, a synthetic route might involve the reduction of a corresponding aldehyde or carboxylic acid. HPLC and GC-MS would be critical in monitoring the progress of such reactions and ensuring the complete conversion of the starting material, as well as in the purification of the final product.
Future Research Directions and Unexplored Avenues for 3 Bromoquinolin 6 Yl Methanol
Innovation in Catalytic Transformations and Synthetic Efficiency
The primary focus for future innovation lies in the strategic functionalization of the C-Br bond at the 3-position through modern catalytic cross-coupling reactions. wikipedia.orgyoutube.com While palladium-catalyzed reactions are well-established for aryl halides, significant opportunities exist to enhance efficiency and expand the scope of accessible derivatives from (3-Bromoquinolin-6-yl)methanol. wikipedia.orgnih.govyoutube.com
Future work should explore the use of next-generation catalysts that offer higher turnover numbers, operate under milder conditions, and exhibit broad functional group tolerance. This includes the investigation of:
Advanced Palladium Catalysts: Moving beyond traditional catalysts to employ palladium complexes with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, which are known to improve reaction kinetics and stability.
Nickel and Iron Catalysis: Investigating the use of less expensive and more earth-abundant metals like nickel and iron as catalysts. tandfonline.com Iron-catalyzed cross-coupling, in particular, is an emerging area that aligns with the goals of green chemistry. tandfonline.com
Nanocatalysts: Exploring the application of metal nanoparticles as recyclable and highly active catalysts for coupling reactions, which can simplify product purification and reduce catalyst waste. acs.org
The following table outlines potential catalytic transformations that represent promising avenues for future research on this specific compound.
| Reaction Type | Potential Coupling Partner | Catalyst System to Explore | Potential Product Class |
| Suzuki Coupling | Arylboronic acids/esters | Pd(OAc)₂ with SPhos, NiCl₂(dppp) | 3-Aryl-6-(hydroxymethyl)quinolines |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI, Fe(acac)₃ | 3-Alkynyl-6-(hydroxymethyl)quinolines |
| Buchwald-Hartwig Amination | Primary/Secondary amines, Amides | Pd₂(dba)₃ with Xantphos, Ni(cod)₂ | 3-Amino-6-(hydroxymethyl)quinolines |
| Heck Coupling | Alkenes | Pd(OAc)₂ with P(o-tolyl)₃ | 3-Alkenyl-6-(hydroxymethyl)quinolines |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | 3-Alkyl/Aryl-6-(hydroxymethyl)quinolines |
These investigations would significantly increase the synthetic efficiency and molecular diversity achievable from this compound, making it a more valuable building block for various chemical industries.
Sustainable Chemical Processes and Waste Minimization
The principles of green chemistry are increasingly integral to modern synthetic chemistry. ijpsjournal.combenthamdirect.com Future research should aim to develop more sustainable methods for the synthesis and transformation of this compound. This involves a paradigm shift away from traditional methods that often rely on hazardous solvents and stoichiometric reagents. researchgate.nettandfonline.com
Key areas for exploration include:
Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives such as water, ethanol, ionic liquids, or deep eutectic solvents (DESs). ijpsjournal.comtandfonline.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis (MAS) or ultrasound irradiation to accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. benthamdirect.comiipseries.orgbenthamscience.com
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, such as addition reactions or catalyst-free multicomponent reactions. researchgate.net
Biocatalysis: Investigating the use of enzymes to perform selective transformations on the quinoline (B57606) scaffold, which offers the potential for high selectivity under mild, aqueous conditions, thereby reducing waste and environmental impact. ijpsjournal.com
The table below presents a hypothetical comparison between a traditional and a proposed sustainable process for a Suzuki coupling reaction.
| Parameter | Hypothetical Traditional Process | Proposed Sustainable Process |
| Solvent | Toluene / DMF | Water or Ethanol/Water mixture |
| Energy Input | Conventional heating (reflux, 100-120°C, 12-24h) | Microwave irradiation (100°C, 15-30 min) |
| Catalyst | Homogeneous Pd catalyst (difficult to recover) | Recyclable nanocatalyst or catalyst in aqueous phase |
| Base | Strong inorganic bases (e.g., K₂CO₃) | Milder, biodegradable base (e.g., NaHCO₃) |
| Workup | Organic solvent extraction, silica gel chromatography | Simple filtration to recover catalyst, crystallization |
| Waste Profile | High volume of organic solvent waste, catalyst residue | Minimized solvent waste, recyclable catalyst |
By focusing on these green methodologies, the chemical lifecycle of this compound can be made significantly more environmentally friendly. benthamdirect.com
Exploration of Novel Reactivity and Functionalization Strategies
Beyond established cross-coupling reactions, the this compound scaffold is ripe for the exploration of novel reactivity patterns. A particularly promising frontier is the transition-metal-catalyzed C-H functionalization, which allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical synthetic route. nih.govnih.govrsc.org
Future research should target the regioselective C-H activation at various positions on the quinoline ring system, which has historically been a significant challenge. nih.govacs.org The existing substituents (bromo and methanol) could potentially act as directing groups or electronically influence the selectivity of these transformations.
Unexplored avenues include:
C-2 and C-4 Functionalization: Investigating rhodium or palladium-catalyzed C-H arylation or alkylation at the positions adjacent to the ring nitrogen, which are often electronically activated. acs.org
Benzo-Ring Functionalization: Exploring conditions to achieve C-H activation on the benzo-fused portion of the molecule (e.g., at C-5, C-7, or C-8), potentially guided by the methanol (B129727) group at C-6.
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to engage the C-Br bond or C-H bonds in novel radical-based transformations, which can provide access to reaction pathways not achievable with traditional thermal methods.
Dual Functionalization: Designing one-pot sequential reactions that first modify the C-Br bond and then perform a C-H functionalization (or vice versa) to rapidly build molecular complexity.
This table outlines potential sites for novel functionalization and the methodologies that could be explored.
| Target Site | Proposed Strategy | Potential Catalyst/Reagent | Expected Outcome |
| C-2 Position | Direct C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | 2-Aryl-3-bromo-6-(hydroxymethyl)quinoline |
| C-4 Position | Directed C-H Alkylation | Rh(III) complexes | 4-Alkyl-3-bromo-6-(hydroxymethyl)quinoline |
| C-7 Position | C-H Borylation | Iridium-based catalysts | 3-Bromo-7-boryl-6-(hydroxymethyl)quinoline |
| C-Br Bond | Radical Trifluoromethylation | Photoredox catalyst (e.g., Ru(bpy)₃²⁺), CF₃ source | 3-Trifluoromethyl-6-(hydroxymethyl)quinoline |
| -CH₂OH Group | Acceptorless Dehydrogenation | Ruthenium hydride complexes | (3-Bromoquinolin-6-yl)carbaldehyde |
Success in these areas would represent a significant advance in quinoline chemistry, providing new tools for the precise and efficient modification of this important heterocyclic system.
Potential in Advanced Chemical Entities and Methodologies
The ultimate goal of exploring the chemistry of this compound is to apply it in the creation of advanced chemical entities and novel methodologies. The quinoline nucleus is a cornerstone of medicinal chemistry, found in drugs with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. tandfonline.comijpsjournal.comresearchgate.netnih.gov
Future research should strategically leverage this compound as a versatile scaffold for:
Drug Discovery: Using the functional handles to synthesize libraries of novel quinoline derivatives for screening against various biological targets. The ability to introduce diverse groups at the 3-position while retaining the 6-methanol group for further conjugation or modification is particularly advantageous.
Materials Science: Incorporating the rigid, planar quinoline structure into organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. The bromo- and methanol groups provide convenient points for polymerization or attachment to surfaces.
Organometallic Chemistry: Developing novel quinoline-based ligands for catalysis. The nitrogen atom and the hydroxyl group could act as a bidentate chelation site for a metal center, with the substituent at the 3-position modulating the electronic properties and steric environment of the resulting catalyst.
The table below summarizes the potential applications and the corresponding synthetic strategies that could be pursued.
| Application Area | Target Chemical Entity | Key Synthetic Strategy |
| Medicinal Chemistry | Novel anticancer agents | Suzuki coupling to introduce complex aryl groups at C-3; Esterification of the C-6 methanol. |
| Materials Science | Fluorescent probes/sensors | Sonogashira coupling to attach fluorogenic alkynes at C-3. |
| Organometallic Catalysis | Chiral ligands for asymmetric synthesis | Conversion of the C-6 methanol to a phosphine; Buchwald-Hartwig amination at C-3 with a chiral amine. |
| Agrochemicals | Novel fungicides or herbicides | Heck coupling to introduce vinyl groups at C-3, followed by further elaboration. |
By pursuing these unexplored avenues, this compound can be elevated from a simple building block to a key component in the development of next-generation technologies and therapeutics.
Q & A
Basic: What are the standard synthetic routes for (3-Bromoquinolin-6-yl)methanol?
Methodological Answer:
The synthesis typically involves bromination of a precursor quinoline derivative followed by hydroxymethylation. A common approach includes:
- Step 1: Bromination of quinoline at the 3-position using reagents like N-bromosuccinimide (NBS) under radical conditions or Lewis acid catalysis .
- Step 2: Introduction of the hydroxymethyl group at the 6-position via Friedel-Crafts alkylation or palladium-catalyzed coupling. For example, formaldehyde or methanol derivatives may be used under controlled pH and temperature .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol is employed to isolate the product.
Advanced: How can green chemistry principles optimize the synthesis of this compound?
Methodological Answer:
Recent advances focus on minimizing solvent waste and improving atom economy:
- Solvent-free reactions: Mechanochemical grinding of reactants (e.g., using a ball mill) reduces reliance on volatile organic solvents .
- Catalytic systems: Recyclable catalysts like immobilized palladium nanoparticles or ionic liquids enhance reaction efficiency and reduce metal leaching .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR:
- Mass Spectrometry: ESI-MS shows molecular ion [M+H]⁺ at m/z 238.0 (C₁₀H₉BrNO⁺) with isotopic peaks characteristic of bromine .
- IR: O-H stretch at ~3300 cm⁻¹ and C-Br vibration at 650–700 cm⁻¹ .
Advanced: How to resolve contradictions in NMR data for derivatives of this compound?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects:
- Variable Temperature NMR: Conduct experiments at −40°C to 80°C to identify dynamic processes (e.g., hindered rotation or tautomeric shifts) .
- COSY/NOESY: Correlate proton-proton interactions to distinguish between regioisomers or confirm substitution patterns .
- Computational Validation: Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate assignments .
Basic: What are the solubility properties of this compound, and how do they influence reaction design?
Methodological Answer:
- Solubility Profile:
- Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol/methanol. Insoluble in hexane or water .
- Implications:
- Use DMF as a solvent for SNAr reactions to enhance nucleophilicity.
- Precipitation in water can be leveraged for product isolation via antisolvent crystallization .
Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The bromine atom acts as a leaving group, with activation energies ~25–30 kcal/mol .
- Molecular Dynamics (MD): Simulate palladium catalyst interactions to optimize ligand selection (e.g., XPhos vs. SPhos) .
- Docking Studies: Model interactions with biological targets (e.g., kinase enzymes) to guide pharmacophore design .
Basic: How to design in vitro assays to assess the antimicrobial activity of this compound?
Methodological Answer:
- MIC Determination:
- Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Time-Kill Assays: Monitor bacterial viability over 24 hours at 2× MIC to distinguish bactericidal vs. bacteriostatic effects .
- Control Experiments: Include a known inhibitor (e.g., ciprofloxacin) and solvent controls to validate results .
Advanced: What strategies enhance the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
- Prodrug Design: Introduce ester or carbamate groups at the hydroxymethyl position to improve oral bioavailability. Hydrolyze in vivo to release the active compound .
- Metabolic Stability: Replace bromine with trifluoromethyl to reduce CYP450-mediated degradation (e.g., using liver microsome assays) .
- Lipophilicity Optimization: Adjust logP via substituent variation (e.g., alkyl chains or PEG linkers) to balance blood-brain barrier penetration and renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
